Regiospecific SNAr Reactivity: 5-Position Exclusivity vs. 3,6-Dichloro-1,2,4-triazine
In a direct head-to-head experimental investigation, nucleophilic substitution on 3,5-dichloro-1,2,4-triazine was found to occur exclusively at the 5-position. In contrast, under identical nucleophilic conditions, 3,6-dichloro-1,2,4-triazine reacted preferentially at the 3-position [1]. This stark difference in regioselectivity is a critical differentiator for synthetic planning.
| Evidence Dimension | Site-Selectivity of Nucleophilic Substitution |
|---|---|
| Target Compound Data | Reaction occurs exclusively at the 5-position |
| Comparator Or Baseline | 3,6-Dichloro-1,2,4-triazine (CAS 99584-48-2) reacts preferentially at the 3-position |
| Quantified Difference | Exclusive vs. preferential reactivity at different ring positions (5- vs. 3-) |
| Conditions | Nucleophilic reaction conditions (SNAr) on polyhalogenated as-triazine intermediates |
Why This Matters
This defines the compound's utility for unambiguous, single-isomer product formation in sequential derivatization, a capability not shared by the 3,6-isomer.
- [1] Yamanaka, H., Konno, S., & Abe, S. (1994). Synthesis of as-Triazine Derivatives Using Site Selective Substitutions of Poly Halogenated Intermediates. KAKENHI Project 05671738 Research Report. Yamagata University. View Source
